2-[(3-Methylbutyl)sulfanyl]acetic acid

Lipophilicity Physicochemical Profiling ADME Prediction

2-[(3-Methylbutyl)sulfanyl]acetic acid (also known as [(3-methylbutyl)thio]acetic acid or (isopentylsulfanyl)acetic acid) is a C7 alkylthioacetic acid derivative with the molecular formula C7H14O2S and a molecular weight of 162.25 g/mol. It exists as a liquid at room temperature and features a branched isopentyl group (3-methylbutyl) linked via a thioether bridge (-S-) to a terminal carboxylic acid moiety.

Molecular Formula C7H14O2S
Molecular Weight 162.25
CAS No. 857557-30-3
Cat. No. B2684093
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(3-Methylbutyl)sulfanyl]acetic acid
CAS857557-30-3
Molecular FormulaC7H14O2S
Molecular Weight162.25
Structural Identifiers
SMILESCC(C)CCSCC(=O)O
InChIInChI=1S/C7H14O2S/c1-6(2)3-4-10-5-7(8)9/h6H,3-5H2,1-2H3,(H,8,9)
InChIKeyNPSXKQOUJQGWPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-[(3-Methylbutyl)sulfanyl]acetic Acid (CAS 857557-30-3) — Structural Identity, Physicochemical Profile, and Procurement Baseline for C7 Alkylthioacetic Acid Building Blocks


2-[(3-Methylbutyl)sulfanyl]acetic acid (also known as [(3-methylbutyl)thio]acetic acid or (isopentylsulfanyl)acetic acid) is a C7 alkylthioacetic acid derivative with the molecular formula C7H14O2S and a molecular weight of 162.25 g/mol . It exists as a liquid at room temperature and features a branched isopentyl group (3-methylbutyl) linked via a thioether bridge (-S-) to a terminal carboxylic acid moiety . Commercially, this compound is supplied as a building block or research chemical, typically with a purity specification of 95% (as indicated by major vendors such as Sigma-Aldrich/Enamine, Leyan, and Santa Cruz Biotechnology), and is intended strictly for laboratory research use and further manufacturing . Its predicted acid dissociation constant (pKa) for the carboxylic acid group is 4.78, and the calculated LogP (ACD/LogP) is 2.12, which defines its ionization state and lipophilicity [1].

2-[(3-Methylbutyl)sulfanyl]acetic Acid (CAS 857557-30-3): Why In-Class Substitution with Linear or Shorter-Chain Analogs Is Scientifically Unjustified


Direct substitution of 2-[(3-Methylbutyl)sulfanyl]acetic acid with seemingly similar alkylthioacetic acids (e.g., the linear n-pentyl analog 2-(pentylsulfanyl)acetic acid or the shorter-chain ethylthioacetic acid) is scientifically unsound without explicit, context-specific validation. While all share the -S-CH2-COOH pharmacophore, the branched isopentyl side chain confers a unique combination of steric bulk, lipophilicity (ACD/LogP 2.12), and conformational flexibility (5 rotatable bonds) that quantitatively distinguishes it from both linear and smaller alkyl derivatives [1]. Class-level evidence demonstrates that small structural variations within the alkylthioacetic acid series can lead to profoundly divergent biological outcomes, including opposite effects on hepatic triglyceride accumulation and peroxisome proliferation in vivo [2][3]. Consequently, treating this compound as a generic 'thioacetic acid' building block without accounting for its specific physicochemical signature risks confounding SAR interpretation, irreproducible synthesis outcomes, and misallocation of procurement resources.

2-[(3-Methylbutyl)sulfanyl]acetic Acid (CAS 857557-30-3): Quantitative Differentiators and Comparator-Backed Evidence for Procurement Decisions


Lipophilicity (LogP) as a Discriminator: Isopentyl Branching Elevates LogP by +0.27 Units vs. Linear n-Pentyl Analog

The branched isopentyl group of the target compound significantly increases lipophilicity compared to its linear n-pentyl counterpart. The target compound has a calculated ACD/LogP of 2.12, whereas the linear analog 2-(pentylsulfanyl)acetic acid (CAS 22683-44-9) is predicted to have an ACD/LogP of approximately 1.85 [1]. This difference of +0.27 LogP units corresponds to an estimated ~1.9-fold increase in partition coefficient, which can substantially affect membrane permeability, protein binding, and chromatographic retention behavior in assay development .

Lipophilicity Physicochemical Profiling ADME Prediction

Steric Bulk and Conformational Flexibility: Isopentyl Branching Introduces Distinct Spatial Parameters Relative to n-Pentyl and Shorter Analogs

The target compound's 3-methylbutyl (isopentyl) group introduces a branching methyl at the C3 position, which creates steric hindrance around the sulfur atom and the carboxylic acid moiety not present in linear alkylthioacetic acids . This structural feature, combined with five rotatable bonds in the molecule, yields a unique conformational ensemble that distinguishes it from the linear n-pentyl analog, which also has five rotatable bonds but lacks the branching-induced steric constraints [1]. The predicted molar refractivity for the target compound is 43.60 cm³, providing a quantitative measure of its steric bulk [1].

Steric Effects Conformational Analysis Structure-Activity Relationship (SAR)

Procurement Specification Differentiation: Commercial Availability and Pricing Tiers Among C7 Alkylthioacetic Acid Analogs

The target compound is commercially available from multiple established suppliers (e.g., Santa Cruz Biotechnology, Aladdin, Bidepharm) with a standard purity specification of 95% . In contrast, the linear n-pentyl analog, 2-(pentylsulfanyl)acetic acid (CAS 22683-44-9), shows considerably sparser commercial availability, with limited vendor listings and no standardized pricing tiers readily accessible . This disparity in supply chain robustness constitutes a practical procurement differentiator, with the target compound offering greater sourcing reliability for projects requiring consistent, multi-gram quantities.

Chemical Sourcing Building Block Procurement Cost Analysis

Class-Level Inference: Alkylthioacetic Acid Side-Chain Structure Critically Modulates In Vivo Lipid Metabolism Outcomes

Studies on alkylthioacetic acids (3-thia fatty acids) as a compound class reveal that side-chain length and branching are decisive in determining pharmacological and toxicological profiles. In normolipidemic rats, alkylthioacetic acid treatment produced dose- and time-dependent decreases in serum cholesterol and triglycerides comparable to 3-thiadicarboxylic acid, without causing hepatomegaly or significant peroxisome morphological changes at hypolipidemic doses [1]. Critically, the structurally related alkylthiopropionic acid (with a shorter carbon chain) produced the opposite effect—accumulation of hepatic triglycerides and formation of numerous fat droplets in liver cells under the same treatment regimen [1][2]. This class-level data demonstrates that the alkyl side chain is not an interchangeable variable; it is a critical determinant of in vivo outcome, reinforcing that 2-[(3-Methylbutyl)sulfanyl]acetic acid cannot be assumed equivalent to its shorter- or longer-chain analogs without empirical validation.

Hypolipidemic Agents Peroxisome Proliferation In Vivo Pharmacology

2-[(3-Methylbutyl)sulfanyl]acetic Acid (CAS 857557-30-3): Evidence-Supported Application Scenarios for Procurement and Experimental Design


Synthesis of Sterically Demanding Thioether-Containing Pharmacophores in Medicinal Chemistry

The branched isopentyl group and five rotatable bonds of 2-[(3-Methylbutyl)sulfanyl]acetic acid make it a strategically valuable building block for introducing steric bulk and conformational flexibility into drug-like molecules . The compound serves as a precursor to thioether-containing drug candidates, including modified NSAIDs designed with reduced gastrointestinal toxicity . Its established commercial availability (≥95% purity, multiple vendors) supports its use in early-stage medicinal chemistry SAR campaigns where subtle modulation of lipophilicity (LogP = 2.12) and steric parameters is required [1].

Physicochemical Reference Standard for Branched Alkylthioacetic Acids in ADME and Chromatographic Method Development

The compound's well-defined and predicted physicochemical properties—including an ACD/LogP of 2.12, pKa of ~4.78, and liquid physical state at room temperature—position it as a useful reference standard for developing HPLC or LC-MS methods for alkylthioacetic acid analogs . Its distinct lipophilicity relative to the linear n-pentyl analog (+0.27 LogP units) enables chromatographic separation method development and serves as a calibration point for predicting the retention behavior of related branched alkylthio compounds in reversed-phase systems .

Scaffold for Investigating Steric and Lipophilic Contributions in Lipid Metabolism Modulator SAR

Class-level evidence demonstrates that alkylthioacetic acids modulate hepatic lipid metabolism, with side-chain structure being a critical determinant of whether the effect is neutral or triglyceride-accumulating . 2-[(3-Methylbutyl)sulfanyl]acetic acid, with its specific branched isopentyl side chain, offers a defined structural probe for dissecting the contributions of branching and lipophilicity to peroxisome proliferator-activated receptor (PPAR) or related nuclear receptor interactions. It is an appropriate selection for research programs exploring 3-thia fatty acid analogs as hypolipidemic agents, where comparative studies against linear or shorter-chain analogs (e.g., alkylthiopropionic acid) are required to establish structure-activity relationships .

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